
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal
Übersicht
Beschreibung
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is also known by its IUPAC name, methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate . This compound is characterized by its unique adamantane structure, which is a tricyclic hydrocarbon, and the presence of an ethylene ketal group.
Vorbereitungsmethoden
The synthesis of 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal typically involves the following steps :
Starting Material: The synthesis begins with adamantanone, a derivative of adamantane.
Formation of the Ketal: Adamantanone is reacted with ethylene glycol in the presence of an acid catalyst to form the ethylene ketal.
Esterification: The resulting ketal is then esterified with methoxycarbonyl chloride under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets and pathways . The compound’s adamantane structure allows it to interact with hydrophobic regions of proteins, potentially affecting their function. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active adamantanone derivative, which can then exert its effects on molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal can be compared with other adamantane derivatives, such as :
1-adamantanone: Lacks the methoxycarbonyl and ethylene ketal groups, making it less versatile in chemical reactions.
1-methoxycarbonyl-adamantan-4-one: Similar but lacks the ethylene ketal group, affecting its reactivity and applications.
1,3-dioxolane derivatives: Share the ethylene ketal group but differ in the core structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the adamantane core with the methoxycarbonyl and ethylene ketal groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
methyl spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBOFUSNCAQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


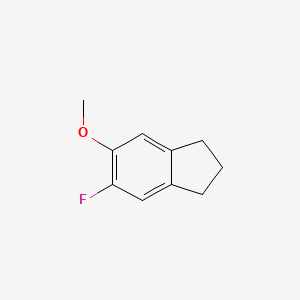
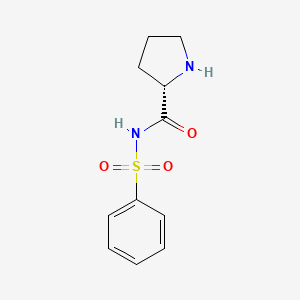
![5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B3331488.png)


![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)

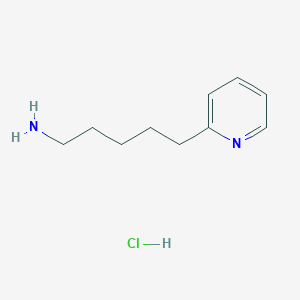
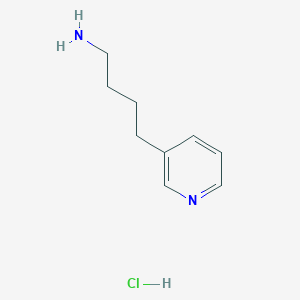
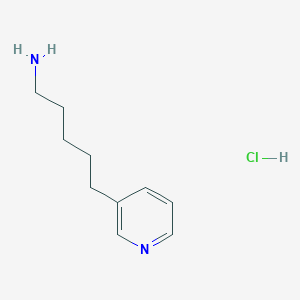
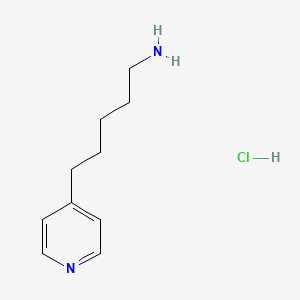
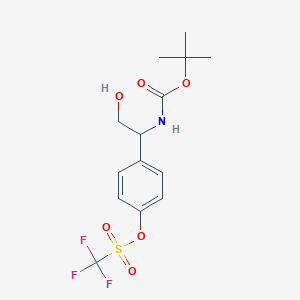
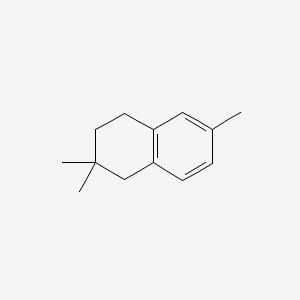
![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
